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Introduction

Lasamide, chemically known as 2,4-dichloro-5-sulfamoylbenzoic acid, is a key synthetic
precursor in the manufacturing of the diuretic Furosemide[1][2]. Recent scientific investigations
have unveiled its potential as a valuable scaffold for the development of novel therapeutic
agents. This technical guide provides an in-depth overview of the identified therapeutic targets
of Lasamide and its derivatives, focusing on the compelling evidence supporting their
mechanism of action. The primary focus of current research lies in the potent and selective
inhibition of human Carbonic Anhydrase (hCA) isoforms, with significant implications for the
treatment of glaucoma and cancer[3][4][5].

Core Therapeutic Target: Carbonic Anhydrases
(CASs)

The predominant therapeutic targets identified for Lasamide and its derivatives are the human
Carbonic Anhydrases (hCAs), a family of zinc-containing metalloenzymes. These enzymes play
a crucial role in fundamental physiological processes by catalyzing the reversible hydration of
carbon dioxide to bicarbonate and a proton (CO2z + H20 = HCOs~ + H*). This reaction is vital
for pH regulation, CO2 and bicarbonate transport, and ion exchange.
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Several isoforms of hCA are expressed in humans, and their dysregulation is implicated in
various pathologies. Lasamide derivatives have been specifically investigated for their
inhibitory activity against the following isoforms:

o hCAland hCA Il (Cytosolic isoforms): These are widespread and physiologically dominant
isoforms. hCA Il, in particular, is a validated target for lowering intraocular pressure in
glaucoma.

o hCAIX and hCA XII (Transmembrane, tumor-associated isoforms): These isoforms are
overexpressed in many types of cancer and contribute to the acidic tumor microenvironment,
promoting tumor growth, proliferation, and metastasis. They are considered promising
targets for anticancer therapies.

Quantitative Data: Inhibitory Potency of Lasamide
Derivatives

A series of novel sulfonylpiperazino and oxime ester derivatives of Lasamide have been
synthesized and evaluated for their inhibitory activity against various hCA isoforms. The data
presented below summarizes the inhibition constants (Ki) for selected compounds from recent
studies.
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Compound/Derivati Inhibition Constant
Target Isoform (K) Reference
ve i

Sulfonylpiperazino

Derivatives
Potent inhibitor
Compound 7 hCA Il N
(specific Ki not stated)
More effective than
Compound 9 hCAll
reference drug AAZ
Series of 12 Ki values ranging from
hCAII
derivatives 0.07to 7.4 nM
Oxime Ester
Derivatives
Compound 11 hCA IX Selective inhibitor
Compound 11 hCA Xl Selective inhibitor
Selected Derivatives Antiproliferative
MDA-MB-231 cells
(4,11, 12) effects

AAZ: Acetazolamide, a standard CA inhibitor.

Signaling Pathways and Mechanism of Action

The therapeutic effects of Lasamide derivatives are primarily attributed to the inhibition of
Carbonic Anhydrase activity. The proposed mechanism involves the binding of the sulfonamide
moiety of the Lasamide scaffold to the zinc ion within the active site of the enzyme, thereby
blocking its catalytic function.

Glaucoma Management

In the eye, hCA Il is involved in the production of aqueous humor. Inhibition of hCA Il by
Lasamide derivatives reduces the secretion of bicarbonate ions into the posterior chamber,
which in turn decreases aqueous humor formation and lowers intraocular pressure (IOP).
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Caption: Inhibition of hCA Il by Lasamide derivatives in glaucoma.

Anticancer Activity

The tumor-associated isoforms hCA IX and hCA XllI play a critical role in maintaining the pH
homeostasis of cancer cells. By inhibiting these enzymes, Lasamide derivatives can disrupt
the acidic tumor microenvironment, leading to increased extracellular pH and decreased
intracellular pH. This can, in turn, inhibit tumor cell proliferation, survival, and metastasis.

Tumor Cell

Lasamide Inhibition o
ivative NN Maint
* aintains

Acidic Tumor
Microenvironment

Tumor Proliferation
& Metastasis

Click to download full resolution via product page

Caption: Anticancer mechanism via hCA IX/XII inhibition.

Experimental Protocols
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Synthesis of Lasamide Derivatives (General Procedure)

The synthesis of sulfonylpiperazino and oxime ester derivatives of Lasamide generally follows
a multi-step process.

Lasamide (1) Acyl Chloride Formation Amidation with Boc Deprotection Reaction with Sulfonylpiperazino
(e.g., SOCL2) Piperazine Derivative (e.g., TFA) Sulfonyl Chloride Derivative

Click to download full resolution via product page
Caption: General synthetic workflow for Lasamide derivatives.

A detailed synthetic protocol for sulfonylpiperazino derivatives is as follows:

Acyl Chloride Formation: Lasamide is reacted with thionyl chloride (SOCI2) in toluene to
form the corresponding acyl chloride.

e Amidation: The acyl chloride is then reacted with N-Boc-piperazine in the presence of a base
like triethylamine (TEA) in a solvent such as tetrahydrofuran (THF).

e Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group is removed using
trifluoroacetic acid (TFA) in dichloromethane (DCM).

o Sulfonylation: The resulting amine is reacted with various substituted sulfonyl chlorides in the
presence of a base like potassium carbonate (K2COs) in dimethylformamide (DMF) to yield
the final sulfonylpiperazino derivatives.

In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the synthesized compounds against different hCA isoforms is
determined using a stopped-flow COz hydrase assay.

Principle: This method measures the enzyme's catalytic activity by monitoring the pH change
resulting from the hydration of CO2. The assay is performed using a stopped-flow instrument,
which allows for the rapid mixing of the enzyme and substrate.

Procedure:
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e A solution of the purified hCA isoform is mixed with a buffer (e.g., Tris-HCI) and a pH
indicator (e.g., phenol red).

e The inhibitor, dissolved in a suitable solvent (e.g., DMSO), is added to the enzyme solution
at various concentrations.

e The enzyme-inhibitor mixture is rapidly mixed with a COz-saturated solution.

e The initial rate of the hydration reaction is measured by monitoring the change in absorbance
of the pH indicator.

« Inhibition constants (Ki) are calculated by fitting the data to the Michaelis-Menten equation
for competitive inhibition.

In Vivo Glaucoma Model (Rabbit)

The efficacy of Lasamide derivatives in lowering intraocular pressure (IOP) is evaluated in an
in vivo rabbit model of glaucoma.

Procedure:

Hypertension is induced in the eyes of rabbits.

e A solution of the test compound (e.g., 1% w/v aqueous solution) is administered topically to
the hypertensive eyes.

e The IOP is measured at different time points post-administration using a tonometer.

o The IOP-lowering effect and duration of action are compared to a vehicle control and a
reference drug (e.g., Acetazolamide).

In Silico Docking Studies

Computational docking studies are performed to predict the binding mode of the Lasamide
derivatives within the active site of the hCA isoforms.

Procedure:
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» The three-dimensional crystal structure of the target hCA isoform is obtained from the
Protein Data Bank (PDB).

e The structures of the Lasamide derivatives are built and optimized using molecular modeling
software.

e Molecular docking simulations are performed to predict the most favorable binding pose of
the ligand within the enzyme's active site.

» The predicted binding interactions, such as hydrogen bonds and coordination with the
catalytic zinc ion, are analyzed to understand the molecular basis of inhibition.

Conclusion and Future Directions

Lasamide has emerged as a promising scaffold for the design of potent and selective inhibitors
of Carbonic Anhydrase isoforms. The demonstrated efficacy of its derivatives in preclinical
models of glaucoma and their potential as anticancer agents highlight the therapeutic value of
targeting CAs. Future research should focus on:

e Lead Optimization: Further structural modifications of the Lasamide scaffold to improve
potency, selectivity, and pharmacokinetic properties.

» Elucidation of Downstream Signaling: In-depth investigation of the cellular signaling
pathways modulated by the inhibition of specific CA isoforms.

« In Vivo Efficacy and Safety: Comprehensive preclinical studies in various animal models to
establish the efficacy and safety profiles of lead compounds.

o Exploration of Other Therapeutic Areas: Given the widespread physiological roles of
Carbonic Anhydrases, the therapeutic potential of Lasamide derivatives could be explored in
other diseases where CA dysregulation is implicated.

This technical guide provides a comprehensive overview of the current knowledge on the
therapeutic targets of Lasamide. The presented data and methodologies offer a solid
foundation for researchers and drug development professionals to further explore and exploit
the therapeutic potential of this versatile chemical scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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